3-(Ethylamino)butan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

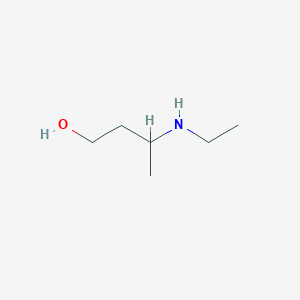

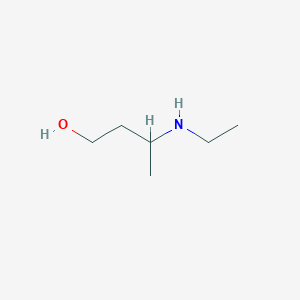

Structure

3D Structure

Properties

IUPAC Name |

3-(ethylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-7-6(2)4-5-8/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCSUIBUZBQBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505192 | |

| Record name | 3-(Ethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76888-68-1 | |

| Record name | 3-(Ethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ethylamino)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Ethylamino)butan-1-ol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Ethylamino)butan-1-ol is a chiral amino alcohol that holds significance as a structural motif in medicinal chemistry. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance in drug discovery and development. The structural relationship of its parent compound, 3-aminobutan-1-ol, to key pharmaceuticals underscores the importance of this chemical class.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 76888-68-1 | [1] |

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 g/mol | [1] |

| Canonical SMILES | CCNC(C)CCO | [1] |

| LogP (predicted) | 0.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 32.3 Ų | [1] |

| Boiling Point (estimated) | 170-180 °C at 760 mmHg | Inferred from related compounds |

| Density (estimated) | 0.9-1.0 g/cm³ | Inferred from related compounds |

| Solubility (predicted) | Soluble in water and polar organic solvents | Inferred from structure |

Spectroscopic Characterization

Experimental spectra for this compound are not widely published. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), a doublet for the methyl group on the butane chain, and multiplets for the methylene and methine protons. The protons of the hydroxyl and amine groups would appear as broad singlets, the positions of which would be dependent on solvent and concentration.

-

¹³C NMR: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H and N-H stretching vibrations (broad, in the region of 3300-3400 cm⁻¹), C-H stretching vibrations (around 2850-2950 cm⁻¹), and C-O and C-N stretching vibrations (in the fingerprint region).

-

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) at m/z 117, along with fragmentation patterns characteristic of amino alcohols.

Synthesis of this compound

There are two primary retrosynthetic pathways for the synthesis of this compound: reductive amination and N-alkylation.

Pathway 1: Reductive Amination of 4-Hydroxybutan-2-one

This is a highly efficient one-pot method for forming the C-N bond.[2] The reaction proceeds through the in-situ formation of an imine or enamine intermediate from the reaction of 4-hydroxybutan-2-one with ethylamine, which is then reduced to the desired secondary amine.

Caption: Reductive Amination Workflow.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 4-hydroxybutan-2-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add ethylamine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.[2] The choice of this reagent is critical as it is selective for the reduction of imines in the presence of the hydroxyl group.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Pathway 2: N-Alkylation of 3-Aminobutan-1-ol

This approach involves the direct alkylation of the primary amine of 3-aminobutan-1-ol with an ethylating agent.

Caption: N-Alkylation Workflow.

Experimental Protocol: N-Alkylation

-

Reaction Setup: Dissolve 3-aminobutan-1-ol (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Alkylation: Add an ethylating agent, such as ethyl bromide or ethyl iodide (1.1 eq), dropwise to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, filter off the base. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the product by column chromatography.

Relevance in Drug Development

The 3-aminobutan-1-ol scaffold is a key structural component in several important pharmaceutical agents. The most prominent example is its chiral (R)-enantiomer, which is a crucial building block in the synthesis of Dolutegravir , an integrase inhibitor used for the treatment of HIV infection.[3][4] The synthesis of enantiomerically pure (R)-3-aminobutan-1-ol is a significant area of research, with methods including enzymatic transamination and chiral resolution being developed.[5]

While there are no major drugs currently on the market that specifically contain the this compound moiety, its structural similarity to the core of Dolutegravir suggests its potential as a scaffold for the development of novel therapeutics. The ethyl group on the nitrogen atom can modulate the lipophilicity and metabolic stability of the molecule compared to the parent 3-aminobutan-1-ol, which could be advantageous in drug design.

The broader class of amino alcohols is well-established as a "privileged scaffold" in medicinal chemistry, with numerous examples of biologically active compounds.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[6] It is also expected to cause severe skin burns and eye damage, and may cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is limited, its properties and reactivity can be confidently predicted based on its structure and the behavior of related compounds. The established importance of the 3-aminobutan-1-ol scaffold in pharmaceuticals, particularly in the anti-HIV drug Dolutegravir, highlights the potential of its N-alkylated derivatives, such as this compound, as starting points for the design and synthesis of new therapeutic agents. The synthetic routes outlined in this guide provide a practical framework for the preparation of this versatile compound for further research and development.

References

- PubChem. This compound.

- PubChem. This compound Safety and Hazards.

- Master Organic Chemistry.

- Medicines for All Institute. (R)

- Google Patents. WO2018020380A1 - Enzymatic process for the preparation of (r)

- Der Pharma Chemica.

- Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.

Sources

- 1. This compound | C6H15NO | CID 12636119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 3-Aminobutan-1-ol | C4H11NO | CID 12202791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3-aminobutanol (Batch) | Medicines for All Institute [medicines4all.vcu.edu]

- 5. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to 3-(Ethylamino)butan-1-ol: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 3-(Ethylamino)butan-1-ol, a chiral secondary amino alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthetic routes, and analytical methodologies. Given the limited availability of direct experimental data in peer-reviewed literature, this guide integrates established chemical principles and data from analogous compounds to provide robust theoretical predictions and detailed experimental protocols, empowering researchers to effectively synthesize, characterize, and explore the potential of this versatile chemical entity.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a secondary amine and a primary alcohol. The presence of a stereocenter at the third carbon position imparts chirality to the molecule, meaning it can exist as two non-superimposable mirror images or enantiomers, (R)-3-(ethylamino)butan-1-ol and (S)-3-(ethylamino)butan-1-ol.

Molecular Diagram

Caption: 2D structure of this compound, with the chiral center marked with an asterisk (*).

Physicochemical Data Summary

The following table summarizes key computed and estimated physicochemical properties of this compound. Experimental data for this specific molecule is not widely available; therefore, some values are based on computational models or data from structurally similar compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₁₅NO | - |

| Molecular Weight | 117.19 g/mol | Calculated |

| CAS Number | 76888-68-1 | Chemical Abstracts Service |

| IUPAC Name | This compound | IUPAC Nomenclature |

| SMILES | CCNC(C)CCO | Simplified Molecular-Input Line-Entry System |

| InChI | InChI=1S/C6H15NO/c1-3-7-6(2)4-5-8/h6-8H,3-5H2,1-2H3 | International Chemical Identifier |

| Boiling Point (est.) | ~170-180 °C | Estimated based on 3-aminobutan-1-ol (165 °C)[1] |

| XLogP3 (predicted) | 0.3 | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 2 | PubChem[2] |

| Rotatable Bonds | 4 | PubChem[2] |

Synthesis and Purification

The synthesis of this compound can be approached through several established methodologies for forming secondary amino alcohols. The choice of synthetic route will depend on the availability of starting materials, desired stereochemical purity, and scale of the reaction. Two plausible and robust synthetic strategies are detailed below.

Strategy 1: Reductive Amination of 4-Hydroxy-2-butanone

This is a direct and efficient one-pot method involving the reaction of a keto-alcohol with a primary amine in the presence of a reducing agent.

Caption: Workflow for the synthesis of this compound via reductive amination.

Materials:

-

4-Hydroxy-2-butanone

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-2-butanone (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

-

Amine Addition: Slowly add ethylamine (1.2 eq) to the cooled solution. If using a gaseous amine, it can be bubbled through the solution.

-

Imine Formation: Adjust the pH of the mixture to approximately 6-7 using a dilute solution of hydrochloric acid. Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or GC-MS.

-

Reduction: Once imine formation is complete, cool the reaction mixture back to 0 °C. Add the reducing agent, such as sodium borohydride (1.5 eq), portion-wise, ensuring the temperature does not rise significantly. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions. NaBH₃CN is a milder and more selective reducing agent that can be added at the beginning of the reaction, as it is less reactive towards the ketone starting material at neutral or slightly acidic pH[3].

-

Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add diethyl ether or ethyl acetate and transfer to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel.

Strategy 2: N-Alkylation of 3-Aminobutan-1-ol

This two-step approach involves the initial synthesis of 3-aminobutan-1-ol followed by N-alkylation with an ethylating agent. This method is particularly useful if a specific enantiomer of 3-aminobutan-1-ol is available, allowing for the synthesis of the corresponding enantiomer of the final product.

Materials:

-

3-Aminobutan-1-ol (racemic or enantiomerically pure)

-

Ethyl iodide or Diethyl sulfate

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

-

A polar aprotic solvent (e.g., acetonitrile or DMF)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminobutan-1-ol (1.0 eq) and the base (e.g., potassium carbonate, 2.0 eq) in acetonitrile.

-

Alkylation: Add the ethylating agent (e.g., ethyl iodide, 1.1 eq) dropwise to the suspension at room temperature. Causality Note: Using a slight excess of the alkylating agent ensures complete conversion of the starting material. However, a large excess should be avoided to minimize the risk of over-alkylation to the quaternary ammonium salt.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by vacuum distillation or flash column chromatography.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, this section provides a predictive analysis based on the known spectroscopic behavior of similar functional groups.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are predicted in ppm relative to TMS.

| Protons (Position) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -OH | 1.5-3.5 | broad singlet | 1H | Exchangeable proton, chemical shift is concentration and solvent dependent. |

| -NH | 1.0-2.5 | broad singlet | 1H | Exchangeable proton, often broad. |

| H1 (-CH₂OH) | 3.6-3.8 | multiplet | 2H | Deshielded by the adjacent electronegative oxygen atom. |

| H2 (-CH₂-) | 1.5-1.7 | multiplet | 2H | Diastereotopic protons, expected to be a complex multiplet. |

| H3 (-CH(N)-) | 2.8-3.1 | multiplet | 1H | Deshielded by the adjacent nitrogen atom. |

| H4 (-CH₃) | 1.0-1.2 | doublet | 3H | Split by the H3 proton. |

| H5 (N-CH₂-) | 2.5-2.7 | quartet | 2H | Deshielded by the nitrogen and split by the H6 methyl protons. |

| H6 (N-CH₂CH₃) | 1.0-1.2 | triplet | 3H | Split by the H5 methylene protons. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon (Position) | Predicted δ (ppm) | Rationale |

| C1 (-CH₂OH) | 60-65 | Carbon attached to the hydroxyl group, significantly deshielded. |

| C2 (-CH₂-) | 35-40 | Aliphatic methylene carbon. |

| C3 (-CH(N)-) | 55-60 | Carbon attached to the amino group, deshielded. |

| C4 (-CH₃) | 18-25 | Aliphatic methyl carbon. |

| C5 (N-CH₂-) | 40-45 | Methylene carbon of the ethyl group, attached to nitrogen. |

| C6 (N-CH₂CH₃) | 14-18 | Terminal methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the O-H, N-H, C-H, and C-O bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Appearance |

| 3200-3500 | O-H stretch (alcohol) | Strong, broad band due to hydrogen bonding[4]. |

| 3250-3400 | N-H stretch (sec. amine) | Moderate, sharp to medium broad peak. |

| 2850-2960 | C-H stretch (aliphatic) | Strong, sharp peaks. |

| 1450-1470 | C-H bend (aliphatic) | Moderate absorption. |

| 1050-1150 | C-O stretch (pri. alcohol) | Strong, prominent band[4]. |

Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry (electron ionization), the molecular ion peak (M⁺) at m/z = 117 would be expected. Key fragmentation patterns would likely involve:

-

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms.

-

Loss of an ethyl group from the nitrogen would result in a fragment at m/z = 88.

-

Cleavage between C1 and C2 would lead to a fragment at m/z = 31 ([CH₂OH]⁺).

-

-

Loss of water: Dehydration from the molecular ion could produce a fragment at m/z = 99.

Analytical Methods

Chromatographic Purity Assessment

-

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. A polar capillary column (e.g., a wax-type or a 624-type column) would be appropriate for separating the analyte from potential impurities. Flame ionization detection (FID) would provide excellent sensitivity for quantification.

-

High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for analyzing the compound in complex matrices, reversed-phase HPLC could be employed. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., < 210 nm) or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be necessary. Derivatization with a UV-active agent can also be considered.

Chiral Purity Assessment

Since the molecule is chiral, assessing its enantiomeric purity is crucial, especially for applications in drug development.

-

Chiral GC or HPLC: The enantiomers can be separated using a chiral stationary phase (CSP). For GC, a cyclodextrin-based column might be effective. For HPLC, polysaccharide-based CSPs are often successful for separating amino alcohols[5].

-

Indirect Method: Derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, is another viable approach[6].

Stability-Indicating Method Development

To assess the stability of this compound, a stability-indicating HPLC method should be developed. This involves subjecting the compound to forced degradation conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. The HPLC method must then be able to resolve the parent compound from all generated degradants[3][7].

Potential Applications and Fields of Research

While specific applications for this compound are not well-documented, its structure as a chiral secondary amino alcohol suggests its utility in several areas of chemical research and development:

-

Pharmaceutical Synthesis: Chiral amino alcohols are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs). The related compound, (R)-3-aminobutan-1-ol, is a key intermediate in the synthesis of the HIV integrase inhibitor dolutegravir[8]. This compound could serve as a precursor for novel drug candidates.

-

Asymmetric Catalysis: The bifunctional nature of the molecule allows it to act as a chiral ligand for metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a chemical transformation.

-

Materials Science: Amino alcohols can be used as monomers or cross-linking agents in the synthesis of functional polymers and materials. The presence of the hydroxyl and amino groups allows for the formation of polyurethanes, polyesters, and polyamides.

Safety and Handling

Based on available safety data, this compound is classified as a hazardous substance.

-

Hazards: It is a combustible liquid, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[2].

-

Handling: Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a chiral bifunctional molecule with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and asymmetric catalysis. While detailed experimental data for this specific compound is sparse, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous structures. The protocols and predictive data presented herein are intended to serve as a valuable resource for researchers, enabling further exploration of the chemical and biological properties of this intriguing molecule.

References

- PubChem. This compound.

- Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]

- Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. [Link]

- Master Organic Chemistry. (2017, September 1).

- Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. [Link]

- Phenomenex.

- PubMed. (1990).

- IJSDR. (2020). Stability indicating study by using different analytical techniques. [Link]

Sources

- 1. 3-AMINO-BUTAN-1-OL CAS#: 2867-59-6 [m.chemicalbook.com]

- 2. This compound | C6H15NO | CID 12636119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijsdr.org [ijsdr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. [Resolution of the enantiomers of some beta-amino alcohols using chiral derivatization and reversed-phase liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]

An In-depth Technical Guide to the Synthesis of 3-(Ethylamino)butan-1-ol

This guide provides a comprehensive overview of the synthetic pathways leading to 3-(ethylamino)butan-1-ol, a valuable amino alcohol intermediate in various chemical industries. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: Significance and Applications

This compound and its derivatives are important building blocks in organic synthesis. The presence of both a secondary amine and a primary alcohol functionality makes them versatile precursors for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. The chiral variants of this compound, particularly (R)-3-(ethylamino)butan-1-ol, are of significant interest as intermediates in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its relationship to (R)-3-aminobutan-1-ol, a key intermediate in the production of the HIV integrase inhibitor Dolutegravir.[1][2] This guide will focus on robust and scalable synthetic routes to this compound.

Synthetic Strategies: An Overview

The synthesis of this compound can be approached through two primary strategic disconnections, as illustrated below. These strategies involve either the formation of the C-N bond via reductive amination or the direct alkylation of a pre-existing amino alcohol.

Figure 1: Primary synthetic pathways to this compound.

Pathway 1: Reductive Amination of 4-Hydroxy-2-butanone

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[3][4][5] This one-pot reaction combines the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.[6] For the synthesis of this compound, this pathway involves the reaction of 4-hydroxy-2-butanone with ethylamine in the presence of a suitable reducing agent.

Causality of Experimental Choices:

The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice due to their mild nature and tolerance to a wider pH range compared to sodium borohydride (NaBH₄).[6][7] Sodium borohydride can also be used, but typically requires careful control of reaction conditions to prevent the premature reduction of the starting ketone.[4][7] The solvent choice is also important, with protic solvents like methanol or ethanol often being suitable for dissolving the reactants and facilitating the reaction.[7]

Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol is a representative procedure adapted from general methods for reductive amination.[4][5]

Materials:

-

4-Hydroxy-2-butanone

-

Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF)

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-2-butanone (1.0 eq) in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of ethylamine (1.2 eq) to the cooled solution while stirring.

-

Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours to facilitate imine formation.

-

Cool the reaction mixture back to 0 °C.

-

In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in a small amount of cold methanol.

-

Slowly add the sodium borohydride solution to the reaction mixture, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by fractional distillation under reduced pressure.

Data Presentation: Reductive Amination

| Parameter | Value/Condition | Rationale |

| Starting Materials | 4-Hydroxy-2-butanone, Ethylamine | Readily available precursors. |

| Reducing Agent | Sodium Borohydride | Cost-effective and common hydride donor. |

| Solvent | Methanol | Good solubility for reactants and intermediates. |

| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature minimizes side reactions. |

| Stoichiometry | Ethylamine (1.2 eq), NaBH₄ (1.5 eq) | Excess amine drives imine formation; excess hydride ensures complete reduction. |

| Typical Yield | 60-80% (estimated) | Dependent on reaction scale and purification efficiency. |

| Purity | >95% after distillation | Fractional distillation is effective for purifying liquid amines. |

Pathway 2: Direct N-Alkylation of 3-Aminobutan-1-ol

An alternative and straightforward approach to this compound is the direct N-alkylation of the readily available precursor, 3-aminobutan-1-ol. This method involves the reaction of the primary amine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.

Causality of Experimental Choices:

A key challenge in the direct alkylation of primary amines is controlling the degree of alkylation to prevent the formation of the tertiary amine and quaternary ammonium salts.[8] Using a slight excess of the primary amine relative to the alkylating agent can favor mono-alkylation. The choice of base is also crucial; a non-nucleophilic base such as potassium carbonate is often used to neutralize the hydrogen halide formed during the reaction without competing in the alkylation. Polar aprotic solvents like acetonitrile or DMF are suitable for this type of reaction as they can effectively solvate the intermediates.[8]

Experimental Protocol: N-Ethylation using Ethyl Iodide

This protocol is based on general procedures for the N-alkylation of amines.[9]

Materials:

-

3-Aminobutan-1-ol

-

Ethyl Iodide

-

Potassium Carbonate (anhydrous, powdered)

-

Acetonitrile

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of powdered potassium carbonate (2.0 eq) in acetonitrile, add 3-aminobutan-1-ol (1.0 eq).

-

Slowly add ethyl iodide (1.1 eq) to the mixture at room temperature.

-

Heat the reaction mixture to a gentle reflux (around 50-60 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Data Presentation: Direct N-Alkylation

| Parameter | Value/Condition | Rationale |

| Starting Materials | 3-Aminobutan-1-ol, Ethyl Iodide | Direct route from a readily available amino alcohol. |

| Base | Potassium Carbonate | Neutralizes the HI byproduct and is non-nucleophilic. |

| Solvent | Acetonitrile | Aprotic polar solvent that facilitates SN2 reactions. |

| Temperature | 50-60 °C | Provides sufficient energy for the reaction without excessive side product formation. |

| Stoichiometry | Ethyl Iodide (1.1 eq), K₂CO₃ (2.0 eq) | Slight excess of alkylating agent drives the reaction; sufficient base is needed. |

| Typical Yield | 50-70% (estimated) | Yield can be affected by the formation of di-alkylation products. |

| Purity | >95% after distillation | Purification is necessary to remove any unreacted starting material and byproducts. |

Workflow and Logic Diagrams

Reductive Amination Workflow

Figure 2: Step-by-step workflow for the reductive amination synthesis.

Direct N-Alkylation Workflow

Figure 3: Step-by-step workflow for the direct N-alkylation synthesis.

Conclusion and Future Perspectives

Both reductive amination and direct N-alkylation represent viable and robust pathways for the synthesis of this compound. The choice between these routes will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. For large-scale production, the reductive amination pathway may be more cost-effective if 4-hydroxy-2-butanone is readily accessible. The direct alkylation route offers a more straightforward approach if 3-aminobutan-1-ol is the preferred starting material.

Future research in this area may focus on the development of more efficient and environmentally friendly catalytic systems for both reductive amination and N-alkylation, potentially utilizing heterogeneous catalysts for easier separation and recycling. Furthermore, the development of asymmetric synthetic routes to chiral this compound will continue to be an area of significant interest for the pharmaceutical industry.

References

- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.

- ResearchGate. (2015). The synthesis of N-ethyl-n-butylamine by amines disproportionation.

- PubChem. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System.

- Chem-Station. (2014). Borch Reductive Amination.

- Google Patents. (1992). Method for the preparation of N-ethylhydroxylamine hydrochloride.

- Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT.

- Google Patents. (1990). Process for the synthesis of a N,N-dialkyl-hydroxylamine.

- Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-.

- Google Patents. (2020). Synthesis method of (R) -3-aminobutanol.

- Der Pharma Chemica. (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol.

- Google Patents. (2009). Method for preparing optically pure 3-amino butyl alcohol.

- Google Patents. (2018). Preparation method of (R) -3-aminobutanol.

- Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids.

Sources

- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchmgt.monash.edu [researchmgt.monash.edu]

1H NMR spectrum of 3-(Ethylamino)butan-1-ol

An In-Depth Technical Guide to the 1H NMR Spectrum of 3-(Ethylamino)butan-1-ol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of NMR spectra is crucial for compound identification, purity assessment, and structural elucidation. This guide offers a comprehensive analysis of the , a chiral amino alcohol with potential applications in medicinal chemistry and materials science. As a secondary amine and a primary alcohol, its structure presents a variety of distinct proton environments, leading to a rich and informative NMR spectrum.

This document will delve into the theoretical prediction of the , provide a detailed, field-proven protocol for sample preparation and data acquisition, and offer an in-depth interpretation of the spectral data. The causality behind experimental choices and the principles of spectral interpretation will be emphasized throughout.

Molecular Structure and Predicted 1H NMR Spectrum

The structure of this compound (C6H15NO) contains several unique proton environments, which will give rise to distinct signals in the 1H NMR spectrum.[3][4][5] Understanding the chemical equivalence and non-equivalence of protons is the first step in predicting the spectrum.[6][7]

Molecular Structure:

IUPAC Name: this compound[4] SMILES: CCNC(C)CCO[3]

Prediction of Proton Signals

Based on the structure, we can predict the number of signals, their chemical shifts (δ), multiplicities, and integration values.

-

Protons on the Ethyl Group:

-

-CH2-NH- : These two protons are adjacent to the nitrogen atom, which is an electron-withdrawing group. This deshielding effect will cause their signal to appear downfield.[8][9] They are coupled to the adjacent methyl protons.

-

CH3-CH2- : These three protons are further from the nitrogen and will appear more upfield. They are coupled to the adjacent methylene protons.

-

-

Protons on the Butanol Chain:

-

-NH-CH(CH3)- : This single proton is on a carbon bearing both the amino group and a methyl group, and it is also adjacent to a methylene group. This will be a complex multiplet. The proximity to the nitrogen atom will shift it downfield.[8][10]

-

-CH(CH3)- : The three protons of this methyl group are on a chiral center and are adjacent to a single proton.

-

-CH-CH2-CH2OH : These two protons are adjacent to both the chiral center and another methylene group, leading to a complex splitting pattern.

-

-CH2-CH2OH : These two protons are adjacent to the hydroxyl group and a methylene group. The electronegative oxygen will cause a downfield shift.[11][12][13]

-

-

Labile Protons:

-

-NH- : The proton on the nitrogen of a secondary amine typically appears as a broad signal and its chemical shift is highly dependent on solvent, concentration, and temperature.[8][10][14] It often does not couple with adjacent protons due to rapid exchange.[8]

-

-OH : The hydroxyl proton also gives a broad singlet, and its chemical shift is variable due to hydrogen bonding.[11][14][15] Like the N-H proton, it usually doesn't show coupling to adjacent protons.[12][13]

-

Predicted Chemical Shifts and Multiplicities

The following table summarizes the predicted 1H NMR spectral data for this compound. The chemical shift values are estimates based on typical ranges for similar functional groups.[2][16][17]

| Proton Assignment | Integration | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J) |

| a (-CH(CH3)-) | 3H | ~1.1-1.3 | Doublet (d) | ~6-7 Hz |

| b (CH3-CH2-) | 3H | ~1.1-1.3 | Triplet (t) | ~7 Hz |

| c (-CH-CH2-CH2OH) | 2H | ~1.6-1.8 | Multiplet (m) | - |

| d (-CH2-NH-) | 2H | ~2.5-2.8 | Quartet (q) | ~7 Hz |

| e (-NH-CH(CH3)-) | 1H | ~2.8-3.2 | Multiplet (m) | - |

| f (-CH2-CH2OH) | 2H | ~3.6-3.8 | Triplet (t) | ~6 Hz |

| g (-NH-) | 1H | ~0.5-5.0 | Broad Singlet (br s) | - |

| h (-OH) | 1H | ~0.5-5.0 | Broad Singlet (br s) | - |

Experimental Protocol: 1H NMR Data Acquisition

The quality of an NMR spectrum is highly dependent on proper sample preparation and instrument setup.[18][19] This section provides a detailed, step-by-step methodology for acquiring a high-quality .

Step 1: Sample Preparation

-

Analyte Quantity: Weigh approximately 5-25 mg of this compound.[20] For a pure sample, this amount is sufficient to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for many organic molecules.[15] Deuterium oxide (D2O) can also be used, which has the added benefit of exchanging with the labile -OH and -NH protons, causing their signals to disappear from the spectrum, thus aiding in their identification.[8][9][13]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[20]

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[19]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS is chemically inert and its signal is defined as 0.0 ppm.[15]

-

Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

Step 2: NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[18] "Shimming" is the process of adjusting the magnetic field homogeneity to obtain sharp, symmetrical peaks. This is a critical step for high-resolution spectra.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine 1H NMR, 8 to 16 scans are typically sufficient.

-

Data Acquisition: Initiate the data acquisition.

-

Data Processing: After the acquisition is complete, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are then applied to obtain a clean, interpretable spectrum.

In-depth Spectral Interpretation

A hypothetical is analyzed below, based on the predicted chemical shifts and coupling patterns.

Signal Assignments and Coupling Analysis

-

δ ~1.15 ppm (Doublet, 3H): This signal corresponds to the methyl protons (a) on the butanol chain. It appears as a doublet because it is coupled to the single proton on the adjacent chiral center (e) . The coupling constant (J) would be approximately 6-7 Hz.[21][22]

-

δ ~1.20 ppm (Triplet, 3H): This triplet is assigned to the methyl protons (b) of the ethyl group. The signal is split into a triplet by the two adjacent methylene protons (d) , with a typical J value of around 7 Hz.[23][24]

-

δ ~1.70 ppm (Multiplet, 2H): This complex signal arises from the methylene protons (c) . These protons are diastereotopic due to the adjacent chiral center. They are coupled to the proton at the chiral center (e) and the methylene protons (f) , resulting in a complex multiplet.

-

δ ~2.65 ppm (Quartet, 2H): This quartet is attributed to the methylene protons (d) of the ethyl group. They are coupled to the three protons of the adjacent methyl group (b) , resulting in a quartet with a J value of approximately 7 Hz.

-

δ ~3.00 ppm (Multiplet, 1H): This multiplet corresponds to the methine proton (e) at the chiral center. It is coupled to the three protons of the adjacent methyl group (a) and the two protons of the adjacent methylene group (c) , leading to a complex splitting pattern.

-

δ ~3.70 ppm (Triplet, 2H): This triplet is assigned to the methylene protons (f) adjacent to the hydroxyl group. The electronegativity of the oxygen atom causes this signal to be significantly downfield.[11][12] It is split into a triplet by the adjacent methylene protons (c) with a J value of around 6 Hz.

-

Broad Signals (δ variable, 1H each): The protons of the secondary amine (g) and the hydroxyl group (h) will likely appear as broad singlets in the region of 0.5-5.0 ppm.[8][14] Their exact position is highly dependent on the experimental conditions. A D2O shake experiment would confirm their assignment by causing these peaks to disappear.[8][9]

Visualization of Molecular Structure and Coupling

Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound.

Spin-Spin Coupling Network

Caption: Diagram illustrating the proton spin-spin coupling in this compound.

Conclusion

The provides a wealth of structural information. Through careful prediction based on established principles of chemical shifts and spin-spin coupling, a detailed interpretation of the spectrum is possible. The protocol for sample preparation and data acquisition outlined ensures the collection of high-quality data, which is paramount for accurate structural elucidation. This guide serves as a comprehensive resource for researchers and scientists, enabling them to confidently interpret the NMR spectrum of this and similar molecules, thereby facilitating their work in drug discovery and development.

References

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024-05-19). Vertex AI Search.

- How to Predict the Number of Signals in a 1H NMR (O Chem). (2021-10-04). YouTube.

- Alcohols. OpenOChem Learn.

- Predicting a 1H-NMR Spectrum From The Structure. (2020-04-29). Chemistry LibreTexts.

- This compound (C6H15NO). PubChemLite.

- ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Doc Brown's Advanced Organic Chemistry Revision Notes.

- Complete prediction of the1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. ResearchGate.

- ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I - KPU Pressbooks.

- This compound | C6H15NO | CID 12636119. PubChem.

- This compound 76888-68-1 wiki. Guidechem.

- Video: NMR Spectroscopy Of Amines. JoVE.

- Spectroscopy of Amines. Oregon State University.

- Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition.

- Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate.

- How do amines and alcohols show up in NMR? Reddit.

- NMR Coupling Constants. Chemical Instrumentation Facility - Iowa State University.

- Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.

- Spectroscopy of Amines. Chemistry LibreTexts.

- 3-(Methylamino)butan-1-ol | C5H13NO | CID 12636118. PubChem.

- NMR Sample Preparation. University of Ottawa.

- Sample Preparation. University of Wisconsin-Madison.

- How to make an NMR sample. University of Cambridge.

- Amines. UCLA Chemistry and Biochemistry.

- Coupling constants for 1H and 13C NMR. University of Rochester.

- Absolute configuration of amino alcohols by H-1-NMR. ResearchGate.

- In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. ResearchGate.

- NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University.

- Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry | OpenStax.

- 1H–1H Coupling in Proton NMR. ACD/Labs.

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.

- Spin-Spin Splitting in ¹H NMR Spectra. Chemistry LibreTexts.

- Octamethylcyclotetrasiloxane(556-67-2) 1H NMR spectrum. ChemicalBook.

- 1H NMR Coupling Constants. Organic Chemistry Data.

- NMR Chemical Shift Values Table. Chemistry Steps.

- 1H NMR Chemical Shifts. Organic Chemistry Data.

- (R)-3-(Ethylamino)butan-1-ol. Pharmaffiliates.

- Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data.

- butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Advanced Organic Chemistry Revision Notes.

- Octamethylcyclotetrasiloxane 98 556-67-2. Sigma-Aldrich.

Sources

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. compoundchem.com [compoundchem.com]

- 3. PubChemLite - this compound (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C6H15NO | CID 12636119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 8. Video: NMR Spectroscopy Of Amines [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 11. Alcohols | OpenOChem Learn [learn.openochem.org]

- 12. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. reddit.com [reddit.com]

- 15. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. depts.washington.edu [depts.washington.edu]

- 19. How to make an NMR sample [chem.ch.huji.ac.il]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. organicchemistrydata.org [organicchemistrydata.org]

- 23. acdlabs.com [acdlabs.com]

- 24. chem.libretexts.org [chem.libretexts.org]

Foreword: The Role of ¹³C NMR in Modern Structural Elucidation

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-(Ethylamino)butan-1-ol

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the de novo structural elucidation of organic molecules. While ¹H NMR provides a detailed map of the proton framework, ¹³C NMR offers direct, unambiguous insight into the carbon skeleton of a molecule. Each unique carbon atom in a structure produces a distinct signal, revealing the molecular symmetry, the number of carbon environments, and the nature of the functional groups present. This guide provides a comprehensive technical overview of the principles and practices involved in the ¹³C NMR analysis of this compound, a chiral amino alcohol, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Carbon Environments

This compound is a chiral molecule featuring both an alcohol and a secondary amine functional group. Its structure contains a stereocenter at the third carbon position (C3). The presence of this chiral center renders all six carbon atoms in the molecule chemically and magnetically non-equivalent. Therefore, a standard broadband proton-decoupled ¹³C NMR spectrum is expected to exhibit six distinct singlet signals.[1]

The structure and carbon numbering scheme are as follows:

Figure 1: Molecular structure of this compound with carbon numbering. The asterisk (*) indicates the chiral center.

Theoretical Prediction of the ¹³C NMR Spectrum

The chemical shift (δ) of a carbon nucleus is primarily influenced by the local electronic environment. Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from adjacent carbons, "deshielding" them and causing their signals to appear further downfield (at a higher ppm value).[2][3][4][5] Based on established chemical shift ranges for alkanes, alcohols, and amines, we can predict the approximate spectral location for each of the six non-equivalent carbons in this compound.

Table 1: Predicted ¹³C Chemical Shifts for this compound

| Carbon Atom | Label | Chemical Environment | Predicted δ (ppm) | Rationale |

| C1 | -C H₂OH | Primary alcohol | 60 - 65 | Attached to highly electronegative oxygen. |

| C2 | -C H₂- | Aliphatic methylene | 35 - 45 | Beta to both hydroxyl and amino groups. |

| C3 | -C H(NH)- | Methine, alpha to nitrogen | 55 - 65 | Attached to electronegative nitrogen.[6][7] |

| C4 | -C H₃ | Aliphatic methyl | 15 - 25 | Attached to the chiral methine carbon. |

| C5 | -N-C H₂- | Methylene, alpha to nitrogen | 40 - 50 | Attached to electronegative nitrogen.[6][7] |

| C6 | -C H₃ | Aliphatic methyl | 10 - 20 | Terminal methyl, least deshielded carbon. |

Causality Behind Predictions:

-

C1 (-CH₂OH): The direct attachment to the oxygen atom of the hydroxyl group is the dominant factor, causing a significant downfield shift into the typical range for carbons in alcohols.[4][8][9]

-

C3 (-CH(NH)-): This methine carbon is directly bonded to nitrogen, resulting in a substantial deshielding effect that shifts its resonance downfield.[6][7] Its chemical shift is expected to be in a similar region to C1.

-

C5 (-N-CH₂-): As with C3, the direct attachment to the nitrogen atom causes a downfield shift, placing it in the characteristic range for carbons alpha to an amine.[6]

-

C2 (-CH₂-): This carbon experiences weaker, inductive deshielding effects from the oxygen at C1 and the nitrogen at C3, placing it downfield relative to a simple alkane but upfield from carbons directly attached to heteroatoms.

-

C4 & C6 (-CH₃): These methyl carbons are the most shielded. C6, being the terminal carbon of the ethyl group, is expected to appear at the highest field (lowest ppm). C4 will be slightly downfield due to its proximity to the chiral center and the amino group.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The acquisition of a high-quality ¹³C NMR spectrum requires meticulous sample preparation and the selection of appropriate instrument parameters. This protocol outlines a self-validating system for reliable data collection.

Sample Preparation Workflow

The quality of the final spectrum is profoundly dependent on the initial sample preparation.

Figure 2: Workflow for NMR sample preparation.

Step-by-Step Methodology:

-

Analyte Quantity: Weigh approximately 50-100 mg of this compound. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[10][11]

-

Solvent Selection: Choose an appropriate deuterated solvent. Deuterated solvents are essential to prevent the large signal from protonated solvent from obscuring the analyte signals and to provide a deuterium signal for the instrument's field-frequency lock.[12] For this molecule, Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O) would be suitable choices.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a small, clean glass vial.

-

Filtration (If Necessary): If any solid particles are present, they must be removed. Suspended solids will severely degrade the magnetic field homogeneity, leading to broad spectral lines. Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the NMR tube. TMS provides a reference signal that is defined as 0.0 ppm, against which all other signals are measured.[10][13]

-

Final Preparation: Cap the NMR tube securely and gently invert it several times to ensure a homogeneous solution.

Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated "shimming" process will optimize the homogeneity of the magnetic field across the sample volume.

-

Acquisition Parameters:

-

Experiment: Select a standard ¹³C experiment with proton broadband decoupling. This technique irradiates all proton frequencies, causing the splitting of carbon signals by attached protons to collapse, resulting in a simplified spectrum of singlets.[14]

-

Number of Scans (NS): Set between 256 to 1024 scans. Due to the low sensitivity of ¹³C, signal averaging over many scans is necessary to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds between pulses allows for the carbon nuclei to return to their equilibrium state, ensuring more accurate signal intensities (though quantitative integration is still not typically performed in standard ¹³C NMR).

-

Acquisition Time (AQ): Typically set around 1-2 seconds.

-

Pulse Width: Use a calibrated 30-45° pulse angle to allow for faster acquisition without saturating the signals.

-

Data Interpretation and Advanced Considerations

Spectrum Analysis

The processed spectrum should display six distinct peaks. The primary task is to assign each peak to its corresponding carbon atom in the molecule by comparing the experimental chemical shifts to the predicted values in Table 1. The relative peak heights are not directly proportional to the number of carbons and should not be used for assignment.[5]

Influence of pH

The presence of both an amine and an alcohol group means the molecule's charge state is pH-dependent. The amine group can be protonated under acidic conditions (forming -NH₂⁺-). This protonation significantly alters the electronic environment, causing carbons near the nitrogen (especially C3 and C5) to shift downfield.[15][16] When conducting the analysis in a protic solvent like D₂O, controlling or reporting the pD (the equivalent of pH in D₂O) is crucial for spectral reproducibility.[15][17]

Advanced Methods: DEPT Spectroscopy

To confirm assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. These experiments edit the ¹³C spectrum based on the number of attached protons:

-

DEPT-90: Only shows signals from methine (CH) carbons. For this compound, this would ideally show only the signal for C3.

-

DEPT-135: Shows positive signals for methyl (CH₃) and methine (CH) carbons, and negative signals for methylene (CH₂) carbons. Quaternary carbons are absent. This would show C1, C2, and C5 as negative peaks, and C3, C4, and C6 as positive peaks.[9]

This combination of ¹³C and DEPT spectra provides a robust and definitive method for the complete structural assignment of the carbon skeleton.

References

- Banfi, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- University of Leicester. (n.d.). NMR Sample Preparation.

- Potmischil, F., et al. (2015). ¹³C NMR chemical shifts of amines and their N-oxides. Magnetic Resonance in Chemistry. [Link]

- InfoSheet: NMR sample preparation. (n.d.).

- JoVE. (2025, May 22). NMR Spectroscopy Of Amines.

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.

- Gryff-Keller, A., et al. (2011). The observed and calculated ¹H and ¹³C chemical shifts of tertiary amines and their N-oxides. Magnetic Resonance in Chemistry, 49(6), 320-7. [Link]

- University of California, Santa Barbara. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.

- Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute.

- National Center for Biotechnology Information. (2025, March 14). NMRShiftDB - PubChem Data Source.

- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- Royal Society of Chemistry. (2023, October 4). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. RSC Publishing. [Link]

- ACD/Labs. (n.d.). NMR Databases | 1H, 13C, 15N, 19F, 31P.

- NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.

- Solubility of Things. (n.d.). Chemical Shift and Splitting Patterns.

- The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube. [Link]

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Royal Society of Chemistry. (2024, February 26). A pH-enhanced resolution in benchtop NMR spectroscopy. RSC Publishing. [Link]

- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000190).

- Chemguide. (n.d.). Interpreting C-13 NMR spectra.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy.

- National Center for Biotechnology Information. (n.d.).

- Doc Brown's Chemistry. (2025, November 11). C-13 nmr spectrum of ethanol analysis.

- Journal of Chemical Education. (2013, September 20). Identification of an Alcohol with 13C NMR Spectroscopy. [Link]

- National Center for Biotechnology Information. (n.d.). 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. PMC. [Link]

- ResearchGate. (n.d.). ¹H NMR chemical shifts as a function of pH, of a D₂O solution*.

- PubChem. (n.d.). This compound.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: NMR Spectroscopy Of Amines [jove.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. sites.uclouvain.be [sites.uclouvain.be]

- 12. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 13. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. labinsights.nl [labinsights.nl]

An In-Depth Technical Guide to the Mass Spectrometry of 3-(Ethylamino)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-(Ethylamino)butan-1-ol, a secondary amino alcohol of interest in various chemical and pharmaceutical contexts. Drawing upon established principles of mass spectrometry and field-proven methodologies, this document will detail the expected fragmentation patterns, propose robust analytical workflows, and explain the scientific rationale behind the experimental choices.

Introduction: The Analytical Imperative

This compound (C₆H₁₅NO, Molar Mass: 117.19 g/mol ) presents a unique analytical challenge due to the presence of both a hydroxyl and a secondary amine functional group.[1][2] These polar moieties can lead to poor chromatographic peak shape and thermal instability, particularly in Gas Chromatography-Mass Spectrometry (GC-MS). Understanding its behavior under ionization is paramount for its accurate identification and quantification in complex matrices. This guide will focus primarily on Electron Ionization (EI) as it is a common technique for the analysis of small molecules.

Predicted Mass Spectrum and Fragmentation Pathways

Key Fragmentation Pathways

The fragmentation of this compound is anticipated to be dominated by two primary mechanisms: alpha-cleavage and dehydration.

-

Alpha-Cleavage: This is the most characteristic fragmentation pathway for both alcohols and amines.[3][5] It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom (oxygen or nitrogen), resulting in the formation of a resonance-stabilized cation. For this compound, several alpha-cleavage events are possible:

-

Cleavage adjacent to the Nitrogen: This is expected to be a major fragmentation route.

-

Loss of a propyl radical (•CH₂CH₂OH) to yield a resonance-stabilized iminium ion at m/z 72 .

-

Loss of an ethyl radical (•CH₂CH₃) to yield an iminium ion at m/z 88 .

-

Loss of a methyl radical (•CH₃) from the butanol backbone to form an iminium ion at m/z 102 .

-

-

Cleavage adjacent to the Oxygen:

-

Loss of the amino-substituted butyl group to yield the [CH₂OH]⁺ ion at m/z 31 .

-

-

-

Dehydration (Loss of H₂O): The elimination of a water molecule from the molecular ion is a common fragmentation pathway for alcohols, resulting in a fragment ion at [M-18]⁺˙.[3] For this compound, this would correspond to a fragment at m/z 99 . Evidence from the analysis of the closely related (R)-3-aminobutan-1-ol shows a dominant [M-H₂O]⁺ fragment, strongly suggesting this will be a significant peak.

Predicted Major Ions

Based on the fragmentation pathways described above, the following table summarizes the predicted major ions in the electron ionization mass spectrum of this compound.

| m/z | Predicted Fragment Ion | Formation Pathway | Predicted Relative Abundance |

| 117 | [C₆H₁₅NO]⁺˙ | Molecular Ion | Very Low to Absent |

| 102 | [C₅H₁₂NO]⁺ | α-cleavage (loss of •CH₃) | Moderate |

| 99 | [C₆H₁₃N]⁺˙ | Dehydration (loss of H₂O) | High |

| 88 | [C₄H₁₀NO]⁺ | α-cleavage (loss of •C₂H₅) | Moderate to High |

| 72 | [C₄H₁₀N]⁺ | α-cleavage (loss of •C₃H₇O) | High (likely base peak) |

| 58 | [C₃H₈N]⁺ | α-cleavage with rearrangement | Moderate |

| 44 | [C₂H₆N]⁺ | α-cleavage | Moderate |

| 31 | [CH₃O]⁺ | α-cleavage (loss of C₅H₁₂N•) | Low to Moderate |

Visualizing the Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways of this compound.

Caption: Predicted fragmentation of this compound.

Experimental Protocols for Mass Spectrometric Analysis

To obtain reliable and reproducible mass spectra of this compound, a carefully designed experimental workflow is crucial. The following protocols are recommended for GC-MS analysis.

Sample Preparation and Derivatization

Due to its polar nature, direct injection of this compound can result in poor chromatographic performance. Derivatization is highly recommended to improve volatility and thermal stability.[7][8]

Protocol: Silylation using MTBSTFA

-

Sample Drying: Evaporate a known amount of the sample solution to complete dryness under a gentle stream of nitrogen.

-

Reagent Addition: To the dried sample, add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of a suitable solvent (e.g., acetonitrile or pyridine).

-

Reaction: Cap the vial tightly and heat at 60-100°C for 1-4 hours. The optimal time and temperature should be determined empirically.

-

Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

Rationale: Silylation replaces the active hydrogens on the hydroxyl and amino groups with a non-polar tert-butyldimethylsilyl (TBDMS) group, significantly increasing the analyte's volatility and reducing its interaction with the stationary phase of the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following GC-MS parameters provide a good starting point for the analysis of the derivatized this compound.

| Parameter | Recommended Setting | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms, HP-5ms) | Provides good separation for a wide range of derivatized compounds. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |

| Injection Mode | Split (e.g., 20:1) or Splitless | Split injection is suitable for concentrated samples, while splitless is preferred for trace analysis. |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of components with different boiling points. |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert carrier gas standard for GC-MS. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns. |

| Mass Range | m/z 30-400 | Covers the expected mass range of the derivatized analyte and its fragments. |

Experimental Workflow Diagram

Caption: GC-MS workflow for this compound analysis.

Trustworthiness and Self-Validation

The protocols outlined in this guide are designed to be self-validating. The use of a well-characterized derivatization reagent like MTBSTFA ensures a predictable chemical modification. The recommended GC-MS parameters are based on standard methods for the analysis of similar compounds, providing a high probability of success. For validation, it is recommended to:

-

Analyze a certified reference standard of this compound to confirm retention time and mass spectrum.

-

Perform a blank analysis (solvent and derivatization reagent only) to identify any background interferences.

-

Spike a known matrix with the analyte to assess recovery and matrix effects.

Conclusion

The mass spectrometric analysis of this compound, while presenting challenges due to its polarity, can be successfully achieved through a combination of appropriate derivatization and optimized GC-MS conditions. The predicted fragmentation pattern, dominated by alpha-cleavage and dehydration, provides a clear roadmap for the identification of this compound. By following the detailed protocols and understanding the underlying scientific principles presented in this guide, researchers and drug development professionals can confidently and accurately analyze this compound in their studies.

References

- Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12636119, this compound.

- Chemistry LibreTexts. (2023, August 29). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

- Chemistry For Everyone. (2025, August 14).

- Chemistry LibreTexts. (2023, August 29).

- ResearchGate. (2025, August 5). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. [Link]

- Chemistry LibreTexts. (2023, August 29).

- YouTube. (2023, June 2).

- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

- YouTube. (2016, September 15).

Sources

- 1. This compound | C6H15NO | CID 12636119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-(Ethylamino)butan-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction